Bromobenzene-3,4-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

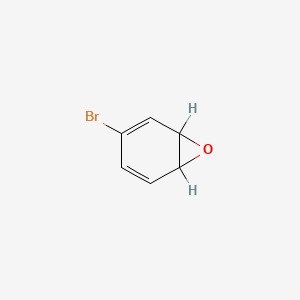

Bromobenzene-3,4-oxide is an epoxide.

Bromobenzene-3, 4-oxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). Bromobenzene-3, 4-oxide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).

Applications De Recherche Scientifique

Toxicological Research

Hepatotoxicity Studies

Bromobenzene-3,4-oxide is recognized as a potent hepatotoxic agent. Studies have shown that it induces liver necrosis through the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular damage and necrosis. The severity of liver injury correlates with the depletion of glutathione, a critical antioxidant in the liver, which suggests that glutathione conjugation is a protective mechanism against bromobenzene-induced toxicity .

Case Study: Protective Agents

Research has demonstrated that certain compounds, such as aged garlic extract, can mitigate the hepatotoxic effects of this compound. In vitro studies indicated that aged garlic extract reduced cell viability loss and lipid peroxidation caused by bromobenzene exposure. This suggests the potential for developing therapeutic agents that could protect against bromobenzene toxicity by enhancing glutathione levels or inhibiting cytochrome P450 enzymes involved in its metabolism .

Environmental Toxicology

Impact on Aquatic Life

Bromobenzene and its metabolites, including this compound, have been studied for their effects on aquatic organisms. The compound poses risks to aquatic ecosystems due to its toxicity and potential to bioaccumulate. Research indicates that exposure can lead to oxidative stress in fish, resulting in impaired growth and reproductive success .

Case Study: Ecotoxicological Assessments

Ecotoxicological assessments have revealed that this compound can induce significant physiological changes in aquatic species. For instance, studies have shown alterations in enzyme activities related to oxidative stress responses in fish exposed to contaminated water sources .

Pharmaceutical Applications

Drug Development

The understanding of this compound's mechanisms of toxicity has implications for drug development. By studying how this compound interacts with biological systems, researchers can design drugs that minimize similar adverse effects. The knowledge gained from these studies can inform the development of safer pharmaceuticals by avoiding structures that may lead to the formation of toxic metabolites .

Case Study: Nanoformulations

Recent advancements have explored the use of nanoformulations to counteract the effects of this compound. For example, gum arabic nanoformulations have shown promise in rescuing neuronal lesions caused by bromobenzene exposure in animal models. This highlights the potential for innovative therapeutic strategies targeting the toxic effects of this compound .

Summary Table of Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Hepatotoxicity | This compound induces liver necrosis through glutathione depletion | Understanding protective mechanisms can lead to therapeutic developments |

| Environmental Impact | Toxicity affects aquatic life; induces oxidative stress | Highlights need for regulations on bromobenzene usage |

| Pharmaceutical Development | Insights into toxic mechanisms inform safer drug design | Potential for creating drugs with reduced hepatotoxic risk |

| Protective Agents | Compounds like aged garlic extract reduce toxicity effects | Opens avenues for natural product-based therapies |

Propriétés

Numéro CAS |

51981-75-0 |

|---|---|

Formule moléculaire |

C6H5BrO |

Poids moléculaire |

173.01 g/mol |

Nom IUPAC |

3-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |

InChI |

InChI=1S/C6H5BrO/c7-4-1-2-5-6(3-4)8-5/h1-3,5-6H |

Clé InChI |

FVTNDWDQRAAPCD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2C1O2)Br |

SMILES canonique |

C1=CC(=CC2C1O2)Br |

Synonymes |

omobenzene 3,4-oxide bromobenzene-3,4-epoxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.